molecular formula C23H24Cl2N4O B10956579 (2,4-dichlorophenyl){4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

(2,4-dichlorophenyl){4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B10956579
M. Wt: 443.4 g/mol
InChI Key: WJPJRNNUNKMOAC-UHFFFAOYSA-N
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Description

(2,4-DICHLOROPHENYL){4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that features a combination of aromatic rings, piperazine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-DICHLOROPHENYL){4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the introduction of the piperazine moiety, and finally, the attachment of the 2,4-dichlorophenyl group. Common reagents used in these steps include various chlorinating agents, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-DICHLOROPHENYL){4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

(2,4-DICHLOROPHENYL){4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2,4-DICHLOROPHENYL){4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary but often include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diuron: A herbicide with a similar dichlorophenyl group.

    Imidazole Derivatives: Compounds with similar heterocyclic structures.

    Indole Derivatives: Compounds with similar aromatic ring systems.

Uniqueness

What sets (2,4-DICHLOROPHENYL){4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H24Cl2N4O

Molecular Weight

443.4 g/mol

IUPAC Name

(2,4-dichlorophenyl)-[4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H24Cl2N4O/c1-16-21(17(2)29(26-16)19-6-4-3-5-7-19)15-27-10-12-28(13-11-27)23(30)20-9-8-18(24)14-22(20)25/h3-9,14H,10-13,15H2,1-2H3

InChI Key

WJPJRNNUNKMOAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CN3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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